Computed Lipophilicity (XLogP3 = 3.7) vs. Shorter-Chain and Aromatic Thioether Analogs
The target compound exhibits a computed XLogP3 of 3.7, as reported by PubChem (XLogP3 3.0 algorithm) [1]. This value falls within the optimal drug-like lipophilicity range (LogP 1–5) and is significantly higher than that predicted for the methylthio analog 4-[(methylthio)methyl]benzoic acid (CAS 67003-48-9, molecular weight 182.24 g/mol, estimated XLogP3 ~1.8–2.2 based on the loss of five methylene units relative to the cyclohexyl derivative) . It also exceeds the lipophilicity of the phenylthio analog 4-[(phenylthio)methyl]benzoic acid (CAS 88382-49-4, MW 244.31 g/mol), whose aromatic ring is more polar than the saturated cyclohexyl ring . The higher XLogP3 of the target compound predicts enhanced membrane permeability and blood-brain barrier penetration potential relative to its smaller-chain analogs, while remaining within a developable range unlike long-chain decylthio derivatives that risk excessive LogP-driven off-target binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (PubChem, XLogP3 3.0) |
| Comparator Or Baseline | 4-[(Methylthio)methyl]benzoic acid: estimated XLogP3 ~1.8–2.2; 4-[(Phenylthio)methyl]benzoic acid: estimated XLogP3 ~3.0–3.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.5 to +2.0 vs. methylthio analog; ΔXLogP3 ≈ +0.2 to +0.7 vs. phenylthio analog |
| Conditions | Computed using PubChem XLogP3 3.0 algorithm (fragment-based prediction) |
Why This Matters
A compound's lipophilicity directly governs its passive membrane permeability, metabolic stability, and plasma protein binding; the cyclohexylthio derivative occupies a specific physicochemical niche between overly polar short-chain analogs and excessively lipophilic long-chain variants, making it suited for CNS-penetrant probe design or cellular assay applications where moderate-to-high permeability is required without promiscuous binding.
- [1] PubChem Compound Summary for CID 802197, 4-[(Cyclohexylthio)methyl]benzoic acid. XLogP3-AA = 3.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/802197 (accessed April 2026). View Source
